molecular formula C11H10ClI B8317969 1-(4-Chlorophenyl)-5-iodo-1-pentyne

1-(4-Chlorophenyl)-5-iodo-1-pentyne

Cat. No.: B8317969
M. Wt: 304.55 g/mol
InChI Key: GDDKNALPTLBPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-iodo-1-pentyne is a halogenated alkyne featuring a 4-chlorophenyl group at the terminal position and an iodine atom at the fifth carbon of the pentynyl chain. This compound combines aromatic and aliphatic halogen substituents, which may influence its physicochemical properties and biological interactions. The presence of iodine, a heavy halogen with high polarizability, could enhance intermolecular interactions or metabolic stability compared to lighter halogens like chlorine or bromine.

Properties

Molecular Formula

C11H10ClI

Molecular Weight

304.55 g/mol

IUPAC Name

1-chloro-4-(5-iodopent-1-ynyl)benzene

InChI

InChI=1S/C11H10ClI/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1,3,9H2

InChI Key

GDDKNALPTLBPFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCI)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on halogenated aromatic compounds with shared structural motifs (e.g., 4-chlorophenyl groups, iodine/bromine substitutions) and their synthesis, properties, and bioactivity.

Structural and Functional Analogues

Table 1: Structural and Bioactivity Comparison

Compound Core Structure Halogen Substituents Key Biological Activity (IC50/GP) Reference
1-(4-Chlorophenyl)-5-iodo-1-pentyne Alkyne Cl (aromatic), I (aliphatic) Not reported -
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on Chalcone Cl (aromatic) IC50 = 1,484.75 μg/mL (inactive)
(E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-on Chalcone Cl (aromatic) IC50 = 37.24 μg/mL (active)
1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone Br (aromatic) IC50 = 42.22 μg/mL (active)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Cl (aromatic), CF3 (aliphatic) GP = 68.09% (NCI-H522 cells)

Key Observations :

  • Halogen Effects : Chlorine and bromine in chalcones (e.g., compounds 2–4) correlate with cytotoxic activity against MCF-7 cells, whereas iodine’s role in the target compound remains unexplored . The trifluoromethyl group in triazoles enhances antitumor activity, suggesting aliphatic halogen substituents can modulate bioactivity .
  • Structural Backbone: Chalcones (enones) and triazoles exhibit distinct reactivity compared to alkynes. The triple bond in this compound may confer unique electronic properties or serve as a synthetic handle for further functionalization.

Key Observations :

  • Alkylation methods (e.g., ) may be adaptable for introducing iodine into aliphatic chains, though iodination typically requires specialized reagents (e.g., NIS or I2) .

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